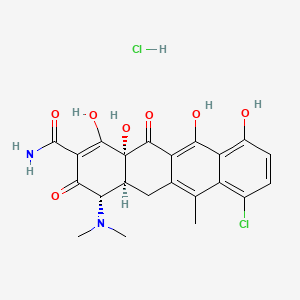

Chlorhydrate d'anhydrochlortetracycline

Vue d'ensemble

Description

Anhydrochlortetracycline (chlorhydrate) est un dérivé de la classe des antibiotiques tétracyclines. Il est formé par la dégradation acide de la chlortetracycline et est connu pour son rôle d'inhibiteur compétitif des enzymes tétracycline destructase. Ce composé est un précurseur biosynthétique dans la famille des tétracyclines et est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés uniques .

Applications De Recherche Scientifique

Anhydrochlortetracycline (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: It serves as a precursor in the synthesis of other tetracycline derivatives and is used in various chemical reactions to study the behavior of tetracyclines under different conditions.

Biology: The compound is used in gene expression studies, particularly in tetracycline-controlled gene expression systems in eukaryotic cells.

Medicine: Although it has limited direct therapeutic applications, it is used in research to understand the mechanisms of antibiotic resistance and the development of new antibiotics.

Mécanisme D'action

Target of Action

Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.

Mode of Action

The compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

It is known that tetracyclines, including anhydro chlortetracycline hydrochloride, inhibit bacterial protein synthesis, which affects various biochemical pathways within the bacterial cell .

Pharmacokinetics

The pharmacokinetics of Anhydro Chlortetracycline Hydrochloride are similar to those of other tetracyclines. It has a bioavailability of 30%, and it binds to proteins at a rate of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (75%), and its metabolites include Isochlortetracycline . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .

Result of Action

The result of Anhydro Chlortetracycline Hydrochloride’s action is the inhibition of bacterial growth and reproduction . By preventing the addition of amino acids to the peptide chain, the compound inhibits protein synthesis, which is essential for bacterial growth and reproduction .

Action Environment

Tetracycline antibiotics, including Anhydro Chlortetracycline Hydrochloride, are known to be stable and difficult to oxidize in the environment but are unstable at extreme pHs, forming epi- and anhydro- products . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Their highly hydrophilic character and low volatility have resulted in significant persistence in the aquatic environment .

Analyse Biochimique

Biochemical Properties

Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Cellular Effects

Anhydro Chlortetracycline Hydrochloride, as a derivative of chlortetracycline, may share similar cellular effects. Chlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function . Allergic reactions are rare .

Molecular Mechanism

The molecular mechanism of action of Anhydro Chlortetracycline Hydrochloride is similar to that of other tetracyclines. It competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Dosage Effects in Animal Models

Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high .

Metabolic Pathways

Chlortetracycline, from which Anhydro Chlortetracycline Hydrochloride is derived, is metabolized in the gastrointestinal tract and liver .

Transport and Distribution

It is known that tetracyclines, including chlortetracycline, form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .

Subcellular Localization

It is known that tetracyclines, including chlortetracycline, can accumulate in various cellular compartments due to their ability to form chelates with metal ions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Anhydrochlortetracycline (chlorhydrate) peut être synthétisé par la dégradation acide de la chlortetracycline. Le processus implique le traitement de la chlortetracycline avec de l'acide chlorhydrique dans des conditions contrôlées. La réaction a généralement lieu à un faible pH, ce qui conduit à la formation d'anhydrochlortetracycline comme produit de dégradation .

Méthodes de production industrielle : Dans les milieux industriels, la production d'anhydrochlortetracycline (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de méthodes de chromatographie liquide haute performance (HPLC) et de chromatographie liquide ultra-performante (UHPLC) pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Anhydrochlortetracycline (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, modifiant la structure chimique du composé.

Substitution : Anhydrochlortetracycline peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation d'analogues réduits .

4. Applications de recherche scientifique

Anhydrochlortetracycline (chlorhydrate) est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Il sert de précurseur dans la synthèse d'autres dérivés de la tétracycline et est utilisé dans diverses réactions chimiques pour étudier le comportement des tétracyclines dans différentes conditions.

Biologie : Le composé est utilisé dans des études d'expression génique, en particulier dans les systèmes d'expression génique contrôlés par la tétracycline dans les cellules eucaryotes.

Médecine : Bien qu'il ait des applications thérapeutiques directes limitées, il est utilisé dans la recherche pour comprendre les mécanismes de résistance aux antibiotiques et le développement de nouveaux antibiotiques.

5. Mécanisme d'action

Anhydrochlortetracycline (chlorhydrate) exerce ses effets en inhibant les enzymes tétracycline destructase. Ces enzymes sont responsables de la dégradation des antibiotiques tétracyclines. En inhibant ces enzymes, l'anhydrochlortetracycline contribue à maintenir l'efficacité des antibiotiques tétracyclines. Le composé se lie au ribosome bactérien, empêchant l'ajout d'acides aminés à la chaîne peptidique, ce qui inhibe la synthèse des protéines et la croissance bactérienne .

Composés similaires :

Chlortetracycline : Le composé parent à partir duquel l'anhydrochlortetracycline est dérivée.

Tétracycline : Un autre membre de la famille des tétracyclines avec des propriétés antibiotiques similaires.

Doxycycline : Un dérivé de la tétracycline avec un spectre d'activité plus large.

Minocycline : Connu pour sa solubilité lipidique accrue et sa meilleure pénétration tissulaire.

Unicité : Anhydrochlortetracycline (chlorhydrate) est unique en raison de son rôle de produit de dégradation et de son action inhibitrice spécifique sur les enzymes tétracycline destructase. Contrairement aux autres tétracyclines, il a une activité antibiotique directe limitée mais est précieux dans les applications de recherche pour étudier les mécanismes de résistance aux antibiotiques et l'expression génique .

Comparaison Avec Des Composés Similaires

Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.

Tetracycline: Another member of the tetracycline family with similar antibiotic properties.

Doxycycline: A derivative of tetracycline with a broader spectrum of activity.

Minocycline: Known for its enhanced lipid solubility and better tissue penetration.

Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .

Propriétés

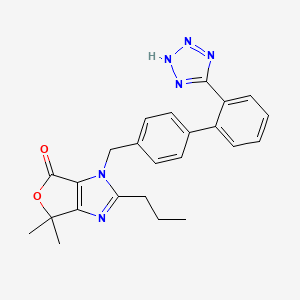

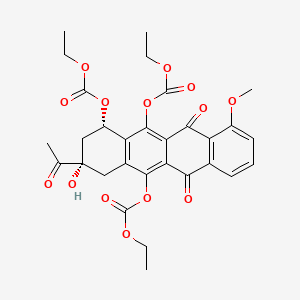

IUPAC Name |

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 | |

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.